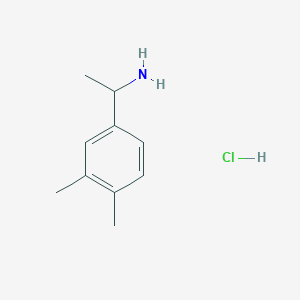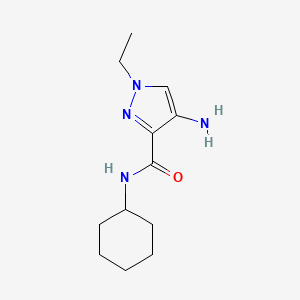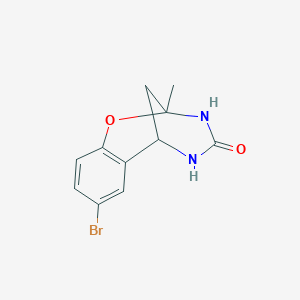
1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 1079650-53-5 . It has a molecular weight of 185.7 and its IUPAC name is (1R)-1-(3,4-dimethylphenyl)ethanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethylphenyl)ethanamine hydrochloride can be represented by the linear formula C10H16ClN . The InChI code for this compound is 1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 .Physical And Chemical Properties Analysis
1-(3,4-Dimethylphenyl)ethanamine hydrochloride is a solid at room temperature . It has a density of 0.9±0.1 g/cm3 . The boiling point is 233.6±9.0 °C at 760 mmHg . The compound has a flash point of 96.9±8.5 °C .Applications De Recherche Scientifique
Green Chemistry in Chiral Molecule Production
The study by Panić et al. (2017) explores the use of 1-(3,4-dimethylphenyl)ethanone, a closely related compound to 1-(3,4-dimethylphenyl)ethanamine hydrochloride, in green chemistry. It demonstrates the enantioselective preparation of chiral molecules using whole-cell biocatalysis (plant cells) and environmentally friendly solvents (NADES). The research highlights the potential of using natural deep eutectic solvents (NADES) as a green reaction medium for plant-mediated bioreductions, showcasing an innovative approach in the synthesis of chiral building blocks while adhering to green chemistry principles Panić et al., 2017.
Synthesis and Antiamoebic Activity
Zaidi et al. (2015) conducted a study on chalcones possessing N-substituted ethanamine, synthesized through the reaction of 1-(4-(2-substituted ethoxy)phenyl)ethanones with various aldehydes. This research indicates the potential biomedical application of compounds related to 1-(3,4-dimethylphenyl)ethanamine hydrochloride in treating amoebic infections. Several synthesized compounds exhibited significant antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica, suggesting their potential as therapeutic agents Zaidi et al., 2015.
Fluorescent Property Evaluation
The research by Hasan et al. (2011) focuses on the synthesis of 1,3,5-triaryl-2-pyrazolines, involving (3,4-dimethylphenyl) hydrazine hydrochloride in the reaction process. This study unveils the fluorescent properties of these compounds, highlighting their potential application in the development of fluorescent materials and sensors. The fluorescent behavior of these compounds, particularly in the blue region of the visible spectrum, could be of significant interest for various scientific and industrial applications Hasan et al., 2011.
Luminescence Sensing Applications
Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid. These frameworks demonstrated selective sensitivity to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors. This research presents an innovative application of dimethylphenyl imidazole dicarboxylate-based compounds in the detection and sensing of specific chemicals, leveraging their luminescent properties Shi et al., 2015.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTBJFBMMKGXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)



![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)
![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)


![3-(2,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038761.png)
![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)
![6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B3038765.png)
![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)